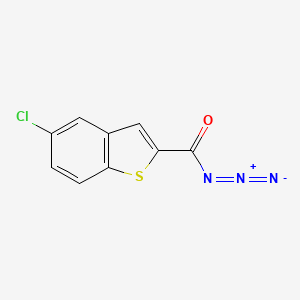
5-Chloro-1-benzothiophene-2-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-benzothiophene-2-carbonyl azide is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the azide group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl azide typically involves the reaction of 5-Chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield the desired carbonyl azide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azide group in 5-Chloro-1-benzothiophene-2-carbonyl azide can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Reduction: 5-Chloro-1-benzothiophene-2-carbonyl amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Chloro-1-benzothiophene-2-carbonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-2-carbonyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-benzothiophene-2-carboxylic acid
- 5-Chloro-1-benzothiophene-2-carbonitrile
- 3-Chlorobenzo[b]thiophene-2-carbonyl derivatives
Uniqueness
5-Chloro-1-benzothiophene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to other benzothiophene derivatives. This makes it particularly useful in click chemistry and other applications where azide functionality is advantageous .
Properties
CAS No. |
87999-21-1 |
|---|---|
Molecular Formula |
C9H4ClN3OS |
Molecular Weight |
237.67 g/mol |
IUPAC Name |
5-chloro-1-benzothiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H4ClN3OS/c10-6-1-2-7-5(3-6)4-8(15-7)9(14)12-13-11/h1-4H |
InChI Key |
DKCKCQWVTUJHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















